molecular formula C9H8N2S3 B2868913 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione CAS No. 731827-16-0

3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione

Cat. No. B2868913
CAS RN: 731827-16-0
M. Wt: 240.36
InChI Key: HHOAAMGYKAIXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazolidine family, which has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. It has also been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it can increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been shown to reduce oxidative stress and lipid peroxidation, which are associated with various pathological conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione in lab experiments is its high purity and stability. It can be easily synthesized using a simple method and is readily available. Moreover, it has been shown to have low toxicity and can be used in various in vitro and in vivo models. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can improve cognitive function and protect against neuronal damage. Moreover, it has been reported to have anti-amyloidogenic properties, which can prevent the formation of amyloid plaques in the brain. Another area of interest is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been reported to sensitize cancer cells to chemotherapy and radiotherapy. In conclusion, this compound is a promising compound that has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various pathological conditions.

Synthesis Methods

The synthesis of 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione involves the reaction of 3-methylbenzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide, which oxidizes the sulfur atom to form the desired compound. This method has been reported to yield high purity and yield of the product.

Scientific Research Applications

3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAAMGYKAIXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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